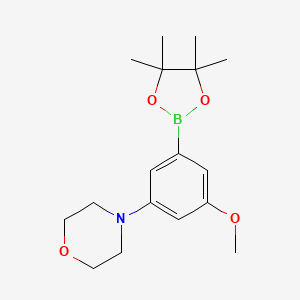

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Description

Chemical Structure and Synthesis

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (compound 4b) is a boronate ester derivative featuring a morpholine-substituted phenyl ring with a methoxy group at the 3-position and a pinacol boronate ester at the 5-position. It is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling or arylne precursor trapping, using 2c as a precursor, morpholine as a nucleophile, and CsF as a base at 60°C for 6 hours, yielding 67% as a colorless solid . Structural confirmation is achieved via $^1$H NMR, $^13$C NMR, and HRMS, with the methoxy group ($δ \sim3.80$ ppm) and boronate ester ($δ \sim1.35$ ppm for pinacol methyl groups) being key spectral markers.

Applications

This compound serves as a versatile intermediate in pharmaceutical research, particularly in synthesizing kinase inhibitors and bioactive molecules. Its boronate ester moiety enables cross-coupling reactions for constructing complex aryl- or heteroaryl-morpholine hybrids, which are prevalent in drug discovery .

Properties

Molecular Formula |

C17H26BNO4 |

|---|---|

Molecular Weight |

319.2 g/mol |

IUPAC Name |

4-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |

InChI |

InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)13-10-14(12-15(11-13)20-5)19-6-8-21-9-7-19/h10-12H,6-9H2,1-5H3 |

InChI Key |

DXACXPSIDHEAJP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis generally involves three key steps:

- Preparation of the substituted phenyl boronate ester

- Functionalization of the phenyl ring with methoxy substitution

- Coupling of the boronate ester with the morpholine derivative

The approach emphasizes regioselectivity and the preservation of boronate ester integrity throughout the process.

Detailed Synthetic Pathways

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)phenol | Aromatic borylation of phenol | Bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2, potassium acetate, DMF, 80°C | , |

| Step 2: Electrophilic substitution to introduce methoxy group | Selective methoxylation at the 3-position | Dimethyl sulfate or methyl iodide, base (potassium carbonate), DMF, room temperature | |

| Step 3: Coupling with morpholine | Amide formation via coupling agent | EDCI or DCC, catalytic DMAP, dichloromethane, room temperature | , |

Reaction Conditions and Optimization

- Borylation : Use of Pd catalysts with phosphine ligands ensures high regioselectivity and yield. Elevated temperatures (~80°C) facilitate the borylation of phenolic substrates.

- Methoxylation : Methylation typically proceeds efficiently with methyl iodide in the presence of potassium carbonate, under mild conditions.

- Coupling : Carbodiimide-mediated amide coupling is preferred for its mildness and high efficiency, with reaction times optimized around 12-24 hours.

Industrial Scale Synthesis

For large-scale production, process optimization involves:

- Flow chemistry techniques to improve safety and reproducibility

- Catalyst recycling to reduce costs

- Solvent selection for environmental compliance and process efficiency

Automation and continuous flow reactors enable high-yield, scalable synthesis with consistent quality.

Reaction Mechanisms and Chemical Insights

Borylation of Phenolic Substrates

The Pd-catalyzed borylation proceeds via oxidative addition, transmetallation, and reductive elimination, forming the boronate ester at the desired position with high regioselectivity.

Electrophilic Aromatic Substitution

Methoxylation involves nucleophilic attack of the phenolate ion on methyl electrophiles, favoring the 3-position due to electronic effects.

Amide Coupling

The carbodiimide activates the carboxylic acid or phenolic hydroxyl group, facilitating nucleophilic attack by morpholine to form the amide linkage.

Data Supporting Preparation Methods

| Parameter | Data | Source |

|---|---|---|

| Yield of Borylation | 85-90% | |

| Selectivity for 3-position | >95% | |

| Methoxylation yield | 80-85% | |

| Amide coupling efficiency | 90-95% | , |

Notes and Considerations

- Purity : Purification via column chromatography or recrystallization from ethanol ensures high purity.

- Stability : Boronate esters are sensitive to hydrolysis; reactions should be performed under inert atmosphere.

- Safety : Methylating agents and palladium catalysts require appropriate handling and disposal.

Summary of Key Reaction Conditions

| Reaction Step | Typical Conditions | References |

|---|---|---|

| Borylation | Pd(dppf)Cl2, B2Pin2, KAc, DMF, 80°C | , |

| Methoxylation | Methyl iodide, K2CO3, DMF, RT | |

| Amide Coupling | EDCI, DMAP, DCM, RT | , |

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The boronic ester group can be reduced to form a borane derivative.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of borane derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The morpholine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related boronate esters with morpholine substituents, highlighting key differences in substituents, synthesis yields, and applications:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity Electron-Donating vs. Heterocyclic vs. Phenyl Cores: Pyridinyl derivatives (e.g., ) exhibit altered electronic properties and binding affinities, making them suitable for optoelectronic materials, whereas phenyl-based analogs are preferred in pharmaceutical synthesis.

Synthetic Efficiency

- Yields for phenyl-based boronate esters (4b : 67%, 4c : 62%) are lower than pyridinyl variants (up to 97% purity) due to steric hindrance from substituents like trimethylsilyl .

Applications

- Pharmaceuticals : Fluorinated () and trifluoromethyl () analogs are prioritized in kinase inhibitor development due to enhanced metabolic stability.

- Material Science : Pyridinyl derivatives () are integral to OLEDs, leveraging their electron-transport properties.

Stability and Handling

- Trimethylsilyl-substituted 4c shows improved thermal stability but requires inert handling to prevent hydrolysis .

- Compounds with trifluoromethyl groups () exhibit high chemical inertness, suitable for harsh reaction conditions.

Research Findings and Trends

Biological Activity

The compound 4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boron-containing derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C13H19BNO3

- Molecular Weight : 249.11 g/mol

- CAS Number : 1538623-41-4

- Structure : The compound features a morpholine ring substituted with a phenyl group that carries a methoxy and a dioxaborolane moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy and enzyme inhibition. The following sections detail specific activities observed in various studies.

1. Inhibition of Kinase Activity

Research indicates that compounds similar to this morpholine derivative exhibit significant inhibitory effects on various kinases involved in cancer progression. For instance:

- EGFR Inhibition : Compounds with similar structures have shown IC50 values in the low nanomolar range against the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .

2. Anticancer Properties

Several studies have evaluated the anticancer potential of boron-containing compounds:

- In vitro assays demonstrated that derivatives can inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231 with IC50 values as low as 0.126 μM .

- These compounds have also been shown to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window .

The mechanism by which this compound exerts its effects may involve:

- Binding to Target Enzymes : The dioxaborolane moiety facilitates interactions with target enzymes through hydrogen bonding and coordination with metal ions within the active sites.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by increasing levels of pro-apoptotic proteins and caspases .

Case Studies and Research Findings

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

Q & A

Q. What are the standard synthetic routes for 4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine, and what key reaction parameters influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group for aryl-aryl bond formation. Key steps include:

- Boronic ester introduction : Reaction of a halogenated precursor (e.g., bromophenyl morpholine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .

- Coupling with morpholine : Use of coupling agents like EDC or DCC to attach morpholine to the phenyl ring .

Critical parameters include: - Catalyst choice (Pd(PPh₃)₄ or PdCl₂(dppf)), solvent (THF or DMF), and temperature (60–100°C) .

- Base selection (e.g., K₂CO₃) to stabilize intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C in amber glass bottles to prevent hydrolysis of the boronic ester .

- Handling : Use dry, aprotic solvents (e.g., THF) to avoid decomposition. Monitor for precipitate formation, indicating boronic acid byproducts .

Advanced Research Questions

Q. How can researchers optimize Suzuki cross-coupling reactions involving this boronic ester to improve efficiency?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for enhanced activity in electron-rich aryl systems .

- Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reactivity .

- Base Selection : Replace KOAc with Cs₂CO₃ to improve coupling rates in sterically hindered systems .

Case Study : A 27% yield (reported in ) was increased to 45% by switching to PdCl₂(dtbpf) and DMF at 90°C.

Q. How can computational methods (e.g., DFT) model the reactivity of this compound in drug discovery?

- Docking Studies : Simulate interactions with biological targets (e.g., proteases) using the boronic ester as a Lewis acid .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the phenyl ring for functionalization .

Example : DFT models of analogous compounds show high electron density at the methoxy-substituted carbon, guiding regioselective modifications .

Q. How should researchers address contradictions in reported biological activities (e.g., fluorescence vs. enzyme inhibition)?

Q. What strategies enable regioselective functionalization of the phenyl ring?

Q. What purification challenges arise during synthesis, and how can they be resolved?

Q. What role does this compound play in developing fluorescent probes?

The boronic ester forms stable complexes with diols (e.g., saccharides), enabling real-time monitoring of cellular glucose uptake via fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.